molecular formula C14H19NO4 B1277465 (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 59269-54-4

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No.: B1277465
CAS No.: 59269-54-4
M. Wt: 265.3 g/mol
InChI Key: NSVNKQLSGGKNKB-LLVKDONJSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Cbz-L-tert-Leucine, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid or (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid, is primarily used as a protecting group for amines in the synthesis of peptides . The compound’s primary targets are the amine groups of amino acids, which play a crucial role in peptide synthesis .

Mode of Action

The compound acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis . It can be installed and removed under relatively mild conditions . The compound forms a carbamate protecting group with the amine, which can be removed using catalytic hydrogenation .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It protects the amine groups of amino acids, allowing for the successful formation of peptide bonds without interference from unwanted reactions . The removal of the compound, via catalytic hydrogenation, then allows the peptide synthesis to proceed .

Pharmacokinetics

As a protecting group in peptide synthesis, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the specific conditions of the synthesis process .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups of amino acids, the compound ensures that peptide bonds form at the correct locations, resulting in the desired peptide sequence .

Action Environment

The action of Cbz-L-tert-Leucine is influenced by the specific conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect the compound’s efficacy as a protecting group . Additionally, the compound’s stability may be affected by environmental factors such as light and heat .

Properties

IUPAC Name

(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVNKQLSGGKNKB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201341702
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201341702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59269-54-4, 62965-10-0
Record name Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecylphenoxy)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201341702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecylphenoxy)-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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